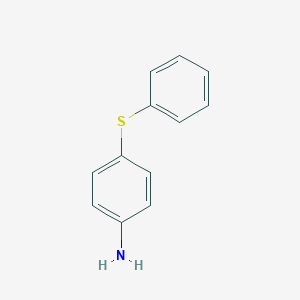

4-(Phenylthio)aniline

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

4-phenylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQVSGOOKNNDFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10150424 | |

| Record name | Aniline, p-(phenylthio)- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135-14-4 | |

| Record name | 4-(Phenylthio)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1135-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-(phenylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-(phenylthio)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aniline, p-(phenylthio)- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, 4-(phenylthio) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Phenylthio Aniline and Its Advanced Derivatives

Classical and Modern Synthetic Routes to 4-(Phenylthio)aniline

The preparation of this compound predominantly involves two strategic approaches: the reduction of a nitroaryl precursor, specifically 4-nitrophenyl phenyl sulfide (B99878), and nucleophilic aromatic substitution reactions.

Reduction of Nitroaryl Precursors: Mechanism and Optimization

A common and industrially significant method for synthesizing this compound is through the reduction of 4-nitrophenyl phenyl sulfide. This process can be accomplished using various reducing agents and catalytic systems, with sodium sulfides and catalytic hydrogenation being the most prominent.

The Zinin reduction, a classic organic reaction, utilizes sodium sulfide or hydrosulfide (B80085) to selectively reduce aromatic nitro compounds to their corresponding amines. wikipedia.org This method is particularly effective for producing anilines from nitrobenzenes. wikipedia.org The reaction is typically carried out in an aqueous or alcoholic medium. commonorganicchemistry.com The general stoichiometry for the reaction is proposed as:

4 ArNO₂ + 6 S²⁻ + 7 H₂O → 4 ArNH₂ + 3 S₂O₃²⁻ + 6 OH⁻ wikipedia.org

The mechanism is believed to involve intermediates such as nitrosobenzenes (ArNO) and phenylhydroxylamines (ArNHOH). wikipedia.org The reaction is generally applicable to a wide range of nitroarenes with various substituents. sciencemadness.org

Key Research Findings:

The Zinin reduction is valued for its ability to selectively reduce nitro groups in the presence of other reducible functional groups like aryl halides. wikipedia.org

Reaction conditions can be optimized by adjusting the concentration of the sulfide reagent and the solvent system. For instance, using a mixture of ethanol (B145695) and water can facilitate the dissolution of the nitroaryl precursor. commonorganicchemistry.com

The reaction can often be performed at room temperature, although heating may be employed to increase the reaction rate. commonorganicchemistry.com

| Reactant | Reducing Agent | Solvent | Conditions | Product | Yield (%) |

| 4-Nitrophenyl Phenyl Sulfide | Sodium Sulfide (Na₂S) | Ethanol/Water | Room Temperature, 12h | This compound | Not specified |

| 4-Nitrophenyl Phenyl Sulfide | Sodium Sulfide (Na₂S) | Dioxane/Water | 70-80°C, 24h | This compound | Not specified |

Table 1: Examples of Sodium Sulfide Reduction Conditions. Data sourced from representative procedures for nitro group reduction. commonorganicchemistry.com

Catalytic hydrogenation offers a cleaner and often more efficient alternative to chemical reductants. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas. wikipedia.orgrsc.org The reaction is typically carried out in a solvent under pressure.

The hydrogenation of 4-nitrophenyl phenyl sulfide to this compound proceeds smoothly over these catalysts. prepchem.com The process is highly selective for the nitro group, leaving the thioether linkage intact.

Key Research Findings:

Catalytic hydrogenation is a widely used industrial method for the reduction of nitroaromatics due to its high efficiency and the production of water as the only byproduct. wikipedia.org

A variety of catalysts can be employed, with palladium, platinum, and nickel being the most common. wikipedia.orgrsc.org The choice of catalyst can influence the reaction rate and selectivity.

Recent advancements have focused on developing more active and stable catalysts, such as stabilized palladium nanoparticles, to enhance the efficiency of the process in flow-chemistry systems. rsc.org

Studies have shown that cobalt polysulfide and ruthenium sulfide catalysts are effective for the selective hydrogenation of aromatic nitro groups in the presence of other sensitive functional groups. acs.org

| Precursor | Catalyst | Solvent | Conditions | Product |

| 4-Nitrophenyl phenyl sulfide | Palladium on Carbon | Not Specified | Hydrogen Atmosphere | This compound |

| N-4-nitrophenyl nicotinamide | Stabilized Pd nanoparticle-organic-silica | Not Specified | Various pressures and temperatures | N-(4-aminophenyl)nicotinamide |

Table 2: Catalytic Hydrogenation of Nitroaryl Precursors.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNA) provides an alternative route to this compound, typically involving the reaction of an activated aryl halide with a sulfur nucleophile.

This approach involves the direct reaction of 4-chloroaniline (B138754) with a thiophenol or its corresponding salt. However, simple aryl halides are generally unreactive towards nucleophilic attack unless activated by strongly electron-withdrawing groups. libretexts.org The presence of an activating group, such as a nitro group, in the para or ortho position significantly facilitates the reaction. libretexts.org Therefore, direct reaction of 4-chloroaniline with thiophenol is challenging under standard conditions.

More effective strategies often involve the use of a more reactive precursor, such as 2,4-dinitrochlorobenzene, followed by reduction of the nitro groups. Alternatively, the use of ionic liquids as solvents has been shown to accelerate the nucleophilic aromatic substitution of aromatic halides with thiophenol, allowing the reaction to proceed under milder conditions. academax.com

Key Research Findings:

The presence of an electron-withdrawing group, like a nitro group, is often necessary to activate the aryl halide for nucleophilic substitution. academax.com

Ionic liquids can serve as effective media for these reactions, promoting faster reaction times and enabling milder conditions. academax.com

Sulfenylation of Aniline (B41778) via Phenylsulfinic Acid Derivatives

The direct sulfenylation of aniline offers another synthetic pathway. While direct reaction with phenylsulfinic acid is not a standard method, related reagents can be employed. For instance, aryl sulfonyl hydrazides have been used as sulfenylation reagents for the synthesis of aryl thioethers. science.gov

More commonly, sulfones are synthesized through the palladium-catalyzed reaction of sulfinic acid salts with aryl halides. acs.org While this method primarily yields sulfones, modifications can potentially lead to the formation of thioethers. The electrochemical sulfonylation of aniline derivatives using sodium sulfinates has also been explored for the synthesis of sulfonamides. researchgate.net

Key Research Findings:

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-sulfur bonds. acs.org

Electrochemical methods offer a reagent-free approach to the sulfonylation of anilines. researchgate.net

Lewis Acid Catalyzed Aryl Thiolation of Anilines

The formation of the aryl-sulfur bond in this compound is a key synthetic step that can be achieved through various methods, including the strategic use of Lewis acid catalysis. Lewis acids are employed to activate either the aniline substrate or a sulfur-donating reagent, facilitating the C-S bond formation.

One advanced approach involves the dual-catalytic ortho-thioarylation of anilines, which, while focused on ortho-substitution for phenothiazine (B1677639) synthesis, highlights the principles of Lewis acid involvement. nih.govrsc.org In these systems, a powerful Lewis acid, such as iron(III) triflimide [Fe(NTf₂)₃], is used to activate an N-thio-succinimide reagent (e.g., N-(phenylthio)succinimide). nih.govrsc.orgresearchgate.net This activation enhances the electrophilicity of the sulfur atom, making it susceptible to attack by the electron-rich aniline ring. While this specific system is optimized for ortho-substitution through the use of a directing group or a dual catalytic system with a Lewis base, the underlying principle of Lewis acid activation of the sulfenylating agent is broadly applicable. nih.govrsc.org

For the synthesis of the para-substituted isomer, this compound, direct C-H thiolation methods are relevant. Lewis acids like iron(III) chloride (FeCl₃) or boron trifluoride etherate (BF₃·OEt₂) have been successfully used to catalyze the C-H thiolation of electron-rich arenes like phenols with N-(arylthio)succinimides. beilstein-journals.org A similar strategy can be envisioned for anilines. The reaction proceeds via the Lewis acid coordinating to the N-thiosuccinimide, which generates a more electrophilic sulfur species that can then be attacked by the aniline ring. The regioselectivity (ortho- vs. para-) is influenced by the steric and electronic properties of the aniline substrate and the specific catalytic system employed. Another method involves a tetrabutylammonium (B224687) iodide-mediated direct sulfenylation of arenes with ethyl arylsulfinates in water, which has been used to produce this compound in a 55% yield. acs.org

Synthesis of Functionalized this compound Derivatives

The this compound scaffold serves as a valuable building block for the synthesis of more complex, functionalized molecules, particularly heterocyclic compounds. The presence of the aniline amino group and the phenylthio moiety provides reactive sites for a variety of cyclization and condensation reactions.

Preparation of Heterocyclic Compounds Incorporating the Phenylthioaniline Scaffold

The unique electronic and structural features of this compound make it an ideal precursor for constructing a range of heterocyclic systems with potential applications in materials science and medicinal chemistry.

Benzothiazoles are commonly synthesized through the condensation of a 2-aminothiophenol (B119425) with a variety of functional groups. mdpi.com However, an alternative strategy involves building the benzothiazole (B30560) ring onto a pre-existing substituted aniline. For instance, a substituted this compound can be used to construct a benzothiazole ring system. Research on fungicidal agents has demonstrated the synthesis of 2-methyl-6-(4-nitrophenylthio)benzothiazole. jst.go.jp The corresponding amino derivative, 2-methyl-6-(4-aminophenylthio)benzothiazole, is obtained via electrolytic reduction. jst.go.jp This demonstrates that the phenylthioaniline moiety can be incorporated at the 6-position of the benzothiazole ring.

A general route to 2-arylbenzothiazoles involves the condensation of this compound with 2-chlorobenzaldehyde (B119727) followed by cyclization, or by reacting 4-aminothiophenol (B129426) with a substituted benzaldehyde (B42025) bearing a phenylthio group. While direct synthesis from this compound is less commonly reported, its structural analogs, 2-(4-aminophenyl)benzothiazoles, are synthesized from 4-aminobenzoic acid and 2-aminothiophenol, indicating the feasibility of incorporating the core structure. nih.gov

The phenylthioaniline scaffold has been successfully incorporated into the benzimidazole (B57391) framework. A notable method involves a tin(II) chloride (SnCl₂)-catalyzed reductive cyclization. rhhz.net This process starts with a 2-nitroaniline (B44862) derivative bearing a phenylthio group at the 5-position. The reaction of this substrate with N,N-dimethylacetamide and phosphorus oxychloride (POCl₃) forms a Schiff base intermediate. Subsequent treatment with SnCl₂·2H₂O in ethanol at room temperature facilitates both the reduction of the nitro group to an amine and the cyclization to form the benzimidazole ring in excellent yields. rhhz.net The presence of the electron-donating phenylthio group has been observed to accelerate the reaction. rhhz.net

A different approach begins with 2,4-dinitro-5-fluoroaniline, which undergoes nucleophilic aromatic substitution with thiophenol to yield 2,4-dinitro-5-(phenylthio)aniline. nih.gov This dinitro intermediate is then further processed. For example, after acylation of the primary amine, the two nitro groups can be reduced to diamines, which then undergo cyclization with a suitable one-carbon source to form the benzimidazole ring, resulting in a 2,5,6-trisubstituted benzimidazole. nih.gov

Table 1: Synthesis of 2,5-Disubstituted Benzimidazoles rhhz.net

| R¹ | R² | Product | Yield (%) |

| H | H | 2-Methylbenzimidazole | 92.1 |

| H | CH₃ | 2,5-Dimethylbenzimidazole | 95.2 |

| H | OCH₃ | 5-Methoxy-2-methylbenzimidazole | 93.6 |

| H | Cl | 5-Chloro-2-methylbenzimidazole | 91.5 |

| SPh | CH₃ | 2-Methyl-5-(phenylthio)benzimidazole | 96.3 |

| H | C₆H₅ | 2-Phenylbenzimidazole | 90.7 |

| SPh | C₆H₅ | 2-Phenyl-5-(phenylthio)benzimidazole | 94.2 |

The 1,3,4-thiadiazole (B1197879) ring can be synthesized by incorporating the phenylthio structural motif. One synthetic route involves the reaction of piperazine (B1678402) with two equivalents of a chloro-substituted thiadiazole, followed by substitution with thiophenoxides. nih.gov This results in compounds like 1,4-bis(5-(phenylthio)-1,3,4-thiadiazol-2-yl)piperazine. nih.gov

A more direct incorporation of the phenylthioaniline moiety can be achieved by first converting this compound into a corresponding thiosemicarbazide (B42300). This is typically done by reacting the aniline with an isothiocyanate or by a multi-step process involving carbon disulfide. google.comorgsyn.org The resulting N-arylthiosemicarbazide can then be cyclized. For example, oxidative cyclization using an oxidizing agent or acid-catalyzed cyclization with reagents like phosphorus oxychloride can yield 2-amino-5-substituted-1,3,4-thiadiazoles, where the substituent at the amino group would be the 4-(phenylthio)phenyl group. sbq.org.br Another method involves reacting a thiosemicarbazide with hydrazonyl chlorides in the presence of a base like triethylamine (B128534) (TEA) to afford substituted thiadiazoles. mdpi.com

Quinoxaline (B1680401) derivatives featuring a phenylthio group are often synthesized by the nucleophilic substitution of a halogenated quinoxaline precursor. nih.gov For example, reacting 2,3-dichloroquinoxaline (B139996) with thiophenol can yield 2-chloro-3-(phenylthio)quinoxaline or 2,3-bis(phenylthio)quinoxaline, depending on the stoichiometry. nih.gov To incorporate the full this compound structure, one could react 2,3-dichloroquinoxaline with 4-aminothiophenol.

Alternatively, the classical synthesis of quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. ijpsjournal.com To create a quinoxaline bearing the phenylthioaniline scaffold, one could use a substituted o-phenylenediamine, such as 4-(phenylthio)benzene-1,2-diamine. This diamine can be condensed with various 1,2-dicarbonyl compounds (e.g., glyoxal, diacetyl, benzil) in an acidic medium or catalyzed by various metal catalysts to afford the corresponding 6-(phenylthio)quinoxaline derivatives. ijpsjournal.com Another approach involves reacting a substituted 1-(2-aminophenyl)pyrrole with alcohols in the presence of an iron catalyst to generate pyrrolo[1,2-a]quinoxalines. mtieat.org A similar strategy could be adapted using an aniline precursor with a phenylthio substituent.

Multi-Step Synthetic Pathways for Complex Molecular Architectures

Complex molecular frameworks incorporating the this compound moiety are often constructed through carefully designed multi-step synthetic sequences. These pathways allow for the introduction of diverse functionalities and the creation of stereochemically defined structures.

Aza-Michael Addition Reactions Involving 2-(Phenylthio)aniline (B115240)

The aza-Michael addition, a type of conjugate addition, is a powerful tool for forming carbon-nitrogen bonds. nih.gov In the context of synthesizing derivatives of phenylthioaniline, the aza-Michael addition of 2-(phenylthio)aniline to an appropriate Michael acceptor serves as a key step in building more complex structures. For instance, the reaction of 2-(phenylthio)aniline with 1-ferrocenylpropenone initiates a three-step sequence to produce 4-ferrocenyl-8-(phenylthio)-1,2,3,4-tetrahydroquinoline. ceon.rs This initial addition is followed by reduction of the resulting ketone and subsequent intramolecular cyclization. ceon.rs The efficiency of the aza-Michael addition can be influenced by the reaction conditions. While initial attempts using clay montmorillonite (B579905) K-10 under ultrasound irradiation gave a low yield, optimizing the reaction time to four hours significantly improved the yield of the desired 1-ferrocenyl-3-((2-(phenylthio)phenyl)amino)propan-1-one to 70%. ceon.rs

This reaction highlights the utility of the aza-Michael addition in creating β-amino ketone precursors, which are versatile intermediates for the synthesis of various heterocyclic compounds. The general applicability of the aza-Michael addition is well-established, often proceeding efficiently at room temperature and sometimes without the need for a catalyst. nih.gov

Intramolecular Cyclization Protocols

Intramolecular cyclization is a crucial step in the synthesis of various heterocyclic systems derived from phenylthioaniline. Following the aza-Michael addition and reduction in the synthesis of 4-ferrocenyl-8-(phenylthio)-1,2,3,4-tetrahydroquinoline, an intramolecular Friedel-Crafts-type reaction is employed to form the final heterocyclic ring. ceon.rs This cyclization is promoted by acetic acid and proceeds through an α-ferrocenyl carbocation intermediate, affording the desired product in an excellent yield of 98%. ceon.rs

In a different synthetic approach, intramolecular cyclization is used to create thiadiazine 1-oxides. acs.orgacs.org This involves the acid-induced hydrolysis of a cyano group in N-cyano sulfoximines, followed by an intramolecular cyclocondensation. acs.org Control experiments have shown that this cyclization proceeds via the formation of an NH-sulfoximine intermediate. acs.orgacs.org These examples demonstrate the power of intramolecular cyclization in constructing diverse and complex heterocyclic scaffolds from phenylthioaniline-based precursors.

Synthesis of Substituted Phenylthioaniline Derivatives

The synthesis of substituted phenylthioaniline derivatives allows for the fine-tuning of the molecule's properties for various applications. One common approach involves the reaction of a substituted 5-chloro-2-nitroaniline (B48662) with a thiophenol. For example, 2-nitro-5-(phenylthio)-aniline can be prepared by reacting 5-chloro-2-nitroaniline with thiophenol in the presence of a base like potassium carbonate in dimethylformamide (DMF) or by first forming the sodium thiophenolate with sodium hydride. google.com Another method involves reacting 5-chloro-2-nitroaniline with thiophenol in isobutanol or toluene (B28343) in the presence of ammonia (B1221849) in an autoclave, leading to high yields of the desired product. google.com

Catalytic Approaches in Derivative Synthesis

Catalytic methods have become indispensable in modern organic synthesis, offering efficient and selective routes to a wide range of compounds. The synthesis of this compound derivatives has greatly benefited from the development of palladium- and copper-catalyzed reactions.

Palladium-Catalyzed Amination of Aryl Halides with Aniline Derivatives

Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, is a powerful method for forming carbon-nitrogen bonds. researchgate.net This reaction is widely used for the coupling of aryl halides with aniline derivatives. The efficiency of the process is often dependent on the choice of ligand, with bulky, electron-rich phosphine (B1218219) ligands generally showing high activity. acs.org For instance, palladium complexes with ligands like (o-biphenyl)P(t-Bu)2 or (o-biphenyl)PCy2 are effective for the amination of a variety of aryl chlorides, bromides, and triflates. acs.org

Mechanistic studies have shown that the catalytic cycle typically involves oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine, deprotonation to form a palladium amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the catalyst. acs.org In some cases, the rate-limiting step has been identified as the dissociation of the phosphine ligand from the palladium center. acs.org The development of new ligands, such as KPhos, has enabled the highly selective monoarylation of aqueous ammonia with aryl halides, minimizing the formation of diarylamine and aryl alcohol side products. nih.gov Palladium-N-heterocyclic carbene (NHC) catalysts have also been successfully employed for the amination of aryl sulfides with anilines. kyoto-u.ac.jp

Table 1: Examples of Palladium-Catalyzed Amination Reactions

| Aryl Halide/Sulfide | Amine | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

| 4-Bromo-tert-butylbenzene | Aniline | Pd(DPPF)₂ | NaOtBu | Toluene | N-(4-tert-butylphenyl)aniline | - | acs.org |

| 4-Chloro-tert-butylbenzene | Aniline | Pd₂(dba)₃ / (o-biphenyl)P(t-Bu)₂ | NaOtBu | Toluene | N-(4-tert-butylphenyl)aniline | 98 | acs.org |

| Thioanisole | p-Toluidine (B81030) | Pd/IPr | KHMDS | Toluene | N-(p-tolyl)aniline | 95 | kyoto-u.ac.jp |

| 1-Chloro-4-fluorobenzene | Aqueous Ammonia | Pd(OAc)₂ / KPhos | KOH | t-Amyl alcohol | 4-Fluoroaniline | 85 | nih.gov |

This table is for illustrative purposes and specific reaction conditions may vary.

Copper-Catalyzed Coupling Reactions in Aniline Derivatization

Copper-catalyzed coupling reactions, such as the Ullmann condensation, provide a valuable alternative to palladium-catalyzed methods for the formation of carbon-nitrogen and carbon-sulfur bonds. These reactions are often cost-effective and can exhibit different reactivity patterns compared to their palladium counterparts. Copper(I) iodide (CuI) is a commonly used catalyst, often in combination with a ligand such as 1,10-phenanthroline. researchgate.net

Copper-catalyzed C-S cross-coupling reactions between thiols and arylboronic acids (Chan-Lam coupling) can be used to synthesize diaryl sulfides under mild conditions. researchgate.net In the context of aniline derivatization, copper catalysts can mediate the coupling of aniline derivatives with various partners. For instance, copper-catalyzed C-N coupling reactions of 4-iodo-1H-1-tritylpyrazole are effective for alkylamines possessing a β-hydrogen. researchgate.net Recent advances have also focused on photoinduced copper-catalyzed enantioselective coupling reactions, which allow for the construction of chiral molecules. snnu.edu.cn The mechanism of copper-catalyzed couplings can be complex, with proposed pathways including oxidative addition/reductive elimination, single-electron transfer, and hydrogen atom abstraction. wpmucdn.com

Table 2: Examples of Copper-Catalyzed Coupling Reactions

| Substrate 1 | Substrate 2 | Catalyst/Ligand | Base | Solvent | Product Type | Reference |

| Thiophenol | Arylboronic Acid | MCM-41-1,10-Phen-CuSO₄ | n-Bu₄NOH | EtOH | Diaryl Sulfide | researchgate.net |

| 4-Iodo-1H-1-tritylpyrazole | Alkylamine | CuI | - | - | N-Alkylpyrazole | researchgate.net |

| Benzothiazole | 4-Methoxythiophenol | CuI / 2,2'-Bipyridine | K₃PO₄ | DMSO | 2-(Arylthio)benzothiazole | wpmucdn.com |

| N-Aryl-tetrahydroisoquinoline | Terminal Alkyne | Ir photocatalyst / CuI / Chiral Ligand | - | - | 1-Alkynyl Tetrahydroisoquinoline | snnu.edu.cn |

This table is for illustrative purposes and specific reaction conditions may vary.

Dual Catalysis for Ortho-Thioarylation of Aniline Derivatives

A significant advancement in the synthesis of complex molecules derived from aniline involves a dual-catalytic strategy for ortho-thioarylation. This methodology is a key step in a two-step synthesis of phenothiazines, an important structural motif in many pharmaceutically active compounds. rsc.orgrsc.org The process utilizes a combination of a super Lewis acid, iron(III) triflimide, and a Lewis base, diphenyl selenide, to activate N-(2-bromophenylthio)succinimide. rsc.orgresearchgate.net This dual activation facilitates an efficient and accelerated ortho-thioarylation of a variety of aniline derivatives, including less reactive unprotected analogues. rsc.orgrsc.org

The reaction demonstrates chemoselectivity, with unprotected anilines and N-alkyl derivatives undergoing ortho-C–S bond formation rather than N-sulfenylation. rsc.org The resulting thioarylated adducts can then be cyclized to form the desired phenothiazine structures through either an Ullmann–Goldberg or a Buchwald–Hartwig coupling reaction. rsc.orgrsc.org This approach has proven effective for the thioarylation of N-benzoyl protected anilines bearing a range of substituents, proceeding rapidly and resulting in high yields. rsc.org For instance, the transformation is successful even for hindered ortho, ortho-substituted positions. rsc.org The scalability of this method has also been demonstrated, with a larger scale reaction of N-benzoyl protected p-toluidine yielding the thioarylated product in a comparable high yield to the small-scale reaction. rsc.org

This dual catalytic system, by combining a Lewis acid and a Lewis base, enables faster reactions than those using only iron(III) triflimide. acs.org The high reactivity of the intermediate generated through this dual catalysis allows for the efficient functionalization of arenes. acs.org The utility of this method was highlighted in the four-step synthesis of methopromazine, a neuroleptic agent. rsc.orgrsc.org

Table 1: Scope of Dual Catalytic Thioarylation of N-Benzoyl Protected Anilines

| Substrate | Product | Yield (%) |

|---|---|---|

| N-benzoyl protected p-toluidine | 2-((2-bromophenyl)thio)-N-(4-methylphenyl)benzamide | 91 |

| N-benzoyl protected aniline | N-phenyl-2-((2-bromophenyl)thio)benzamide | 85 |

| N-benzoyl protected 4-fluoroaniline | N-(4-fluorophenyl)-2-((2-bromophenyl)thio)benzamide | 95 |

| N-benzoyl protected 4-chloroaniline | N-(4-chlorophenyl)-2-((2-bromophenyl)thio)benzamide | 80 |

| N-benzoyl protected 4-bromoaniline | N-(4-bromophenyl)-2-((2-bromophenyl)thio)benzamide | 82 |

| N-benzoyl protected 4-methoxyaniline | N-(4-methoxyphenyl)-2-((2-bromophenyl)thio)benzamide | 88 |

| N-benzoyl protected 2,6-dimethylaniline | N-(2,6-dimethylphenyl)-2-((2-bromophenyl)thio)benzamide | 81 |

Data sourced from research on the dual catalytic thioarylation of anilines. rsc.org

Enantioselective Intramolecular Sulfenoamination of Alkenes with Aniline Nucleophiles

A notable method for the synthesis of chiral nitrogen-containing heterocycles involves the catalytic, enantioselective, intramolecular sulfenoamination of alkenes using aniline nucleophiles. acs.orgfigshare.comnih.gov This process employs a chiral, Lewis basic selenophosphoramide catalyst in conjunction with a Brønsted acid co-catalyst to promote the stereocontrolled formation of both a C–N and a C–S bond. acs.orgfigshare.comnih.gov The reaction proceeds through the activation of an achiral sulfenylating agent. acs.org

This methodology provides access to a variety of benzoannulated nitrogen-containing heterocycles, such as indolines, tetrahydroquinolines, and tetrahydrobenzazepines, with high to excellent levels of enantioselectivity. acs.orgfigshare.comresearchgate.net The development of this method was a logical extension of previous work on the enantioselective sulfenoamination of alkenes for synthesizing anti-2,3-disubstituted piperidines and azepanes. acs.orgnih.gov By substituting aliphatic amines with aniline nucleophiles, researchers were able to access anti-2,3-disubstituted tetrahydroquinolines. acs.orgresearchgate.net

The success of this reaction is influenced by several factors. The tether length between the aniline nucleophile and the alkene, as well as the electron density of both the nucleophile and the olefin, have been systematically investigated to understand their impact on reactivity, site selectivity, and enantioselectivity. figshare.comnih.gov These investigations have provided insights into whether the stereodetermining step is the formation of the thiiranium ion or its subsequent capture by the nucleophile. figshare.comnih.gov The choice of catalyst is also crucial; for instance, a third-generation Denmark's catalyst was designed to overcome the low activity observed with earlier catalysts for certain substrates. researchgate.net

Table 2: Enantioselective Intramolecular Sulfenoamination of Alkenes with Aniline Nucleophiles

| Substrate (Aniline Derivative) | Product Heterocycle | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| N-(2-allylphenyl)tosylamide | Indoline derivative | 95 | 94 |

| N-(2-(but-3-en-1-yl)phenyl)tosylamide | Tetrahydroquinoline derivative | 98 | 92 |

| N-(2-(pent-4-en-1-yl)phenyl)tosylamide | Tetrahydrobenzazepine derivative | 85 | 96 |

| N-(5-methoxy-2-(pent-4-en-1-yl)phenyl)tosylamide | Methoxy-tetrahydrobenzazepine derivative | 78 | 98 |

| N-(4-fluoro-2-(but-3-en-1-yl)phenyl)tosylamide | Fluoro-tetrahydroquinoline derivative | 92 | 91 |

Data represents typical results from studies on enantioselective intramolecular sulfenoamination. acs.orgresearchgate.net

Mechanistic Investigations of 4 Phenylthio Aniline Reactions

Elucidation of Reaction Pathways and Intermediates

Mechanisms of Nitro Group Reduction to Amine

The reduction of a nitro group to an amine is a fundamental transformation in organic chemistry, and in the case of the precursor to 4-(phenylthio)aniline, 4-nitro-1-(phenylthio)benzene, several mechanistic pathways are recognized.

One of the most common methods involves catalytic hydrogenation . masterorganicchemistry.com This process typically utilizes catalysts such as Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide. wikipedia.org The reaction is believed to proceed through a series of intermediates. The nitro group is first reduced to a nitroso group, followed by further reduction to a hydroxylamine, and finally to the amine. This stepwise reduction involves the sequential addition of hydrogen across the nitrogen-oxygen bonds. orientjchem.org

Another widely used method is the use of metals in acidic media, such as iron, tin, or zinc in the presence of hydrochloric acid. masterorganicchemistry.com In these reactions, the metal acts as the reducing agent, transferring electrons to the nitro group. The acidic medium provides the protons necessary for the formation of water molecules as byproducts.

More recently, metal-free reduction methods have been developed. For instance, the use of bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a base like sodium hydroxide (B78521) offers an efficient and rapid reduction of aromatic nitro compounds. doi.org Mechanistic studies suggest that this reaction may also proceed through nitroso and N-phenylhydroxylamine intermediates. doi.org The traditional Zinin reduction, employing sodium sulfide (B99878) or sodium hydrosulfide (B80085), is another established method for converting nitroarenes to anilines.

The choice of reducing agent and reaction conditions can be critical to avoid side reactions. For example, using metal hydrides like lithium aluminum hydride to reduce aryl nitro compounds can sometimes lead to the formation of azo compounds as byproducts. wikipedia.org

Table 1: Comparison of Nitro Group Reduction Methods

| Method | Reagents | Intermediates | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Nitroso, Hydroxylamine | Widely applicable, often high yielding. wikipedia.orgorientjchem.org |

| Metal in Acid | Fe, Sn, or Zn with HCl | Not explicitly detailed | Cost-effective, classical method. masterorganicchemistry.com |

| Metal-Free Reduction | B₂pin₂, NaOH | Nitroso, N-phenylhydroxylamine | Rapid, avoids heavy metals. doi.org |

| Zinin Reduction | Na₂S or NaHS | Not explicitly detailed | Traditional method. |

Nucleophilic Substitution Reaction Pathways of the Amino Group

The amino group of this compound is a nucleophile and can participate in various substitution reactions. However, direct nucleophilic substitution on the aromatic ring of an unactivated aryl halide is generally unfavorable. The reaction pathway is significantly influenced by the presence of activating groups on the aromatic ring and the nature of the nucleophile and leaving group. libretexts.org

In the context of nucleophilic aromatic substitution (SNAr), the reaction typically proceeds through a two-step mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This occurs when a potent nucleophile attacks an aromatic ring that is substituted with strong electron-withdrawing groups, such as a nitro group. The stability of the Meisenheimer complex is a key factor in determining the feasibility of the reaction.

For simple aryl halides without such activating groups, nucleophilic substitution can sometimes be achieved under harsh conditions or through an elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate. libretexts.org

It's important to note that in reactions involving this compound, the amino group itself can act as the nucleophile. For instance, the synthesis of this compound can involve the nucleophilic substitution of an aniline (B41778) derivative with a thiophenol derivative.

Oxidation and Reduction Processes of the Phenylthio Moiety

The phenylthio group in this compound is susceptible to both oxidation and reduction, leading to a variety of derivatives with different properties.

Oxidation: The sulfur atom in the phenylthio group can be readily oxidized to form a sulfoxide (B87167) and further to a sulfone. Common oxidizing agents for these transformations include hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA). The oxidation state of the sulfur atom significantly alters the electronic properties of the molecule. The resulting aryl sulfoxides can participate in reactions like the Pummerer reaction, where they can be functionalized at the aromatic ring. acs.org

Reduction: The phenylthio group can be cleaved through reduction. Strong reducing agents like lithium aluminum hydride can reduce the C-S bond, yielding the corresponding thiophenol and aniline.

Table 2: Oxidation and Reduction Products of the Phenylthio Moiety

| Process | Reagents | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide, m-CPBA | Sulfoxides, Sulfones |

| Reduction | Lithium aluminum hydride | Thiophenol, Aniline |

Sulfenylation Mechanism to Sulfenamides

The reaction of this compound to form sulfenamides involves the formation of a new sulfur-nitrogen bond. The thermal decomposition of related benzenesulphenanilides has been shown to proceed through two primary pathways: a nucleophilic displacement and a homolytic S-N bond fission. rsc.org

In the nucleophilic displacement pathway , which is favored by electron-withdrawing substituents on the N-aryl group, the reaction can be initiated by autoprotolysis, leading to a more electrophilic sulfur center that is then attacked by a nucleophile. rsc.org

The homolytic pathway involves the cleavage of the S-N bond to generate a phenylthio radical and an anilino radical. rsc.org These radicals can then undergo various reactions, including recombination. This pathway is generally favored at higher temperatures. rsc.org

More controlled sulfenylation reactions can be achieved using specific sulfenylating agents like N-(phenylthio)phthalimide or N-(phenylthio)succinimide. beilstein-journals.orgnih.gov These reactions can be catalyzed by either organocatalysts or metal catalysts. nih.gov For instance, the direct sulfenylation of aldehydes and ketones with N-(phenylthio)phthalimide can be achieved using an organocatalyst like pyrrolidine. beilstein-journals.org Lewis acids such as MgBr₂ can also catalyze the sulfenylation of indoles with N-(aryl/alkylthio)phthalimide. nih.gov

In some cases, the mechanism involves the activation of the sulfenylating agent by a catalyst. For example, a Brønsted acid can protonate the succinimide (B58015) moiety of N-(phenylthio)succinimide, creating a more electrophilic sulfur species that can then react with a nucleophile. nih.gov

Catalytic Reaction Mechanism Studies

Insights into Palladium-Catalyzed C-N Coupling

Palladium-catalyzed C-N cross-coupling reactions, famously known as the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds. organic-chemistry.orguwindsor.ca These reactions typically involve an aryl halide or triflate, an amine, a base, and a palladium catalyst system composed of a palladium precursor and a ligand. uwindsor.ca

The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves several key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. Mechanistic studies have shown that for some systems, the dissociation of a ligand from the palladium center is the turnover-limiting step. acs.org

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. The base then deprotonates the coordinated amine to form an amido complex.

Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired aryl amine product and regenerating the Pd(0) catalyst.

The choice of ligand is crucial for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate both the oxidative addition and reductive elimination steps. uwindsor.ca The reaction kinetics can be complex, with some studies showing zero-order dependence on the concentration of the aryl halide and amine, indicating that a step other than the bimolecular reaction, such as ligand dissociation, is rate-determining. acs.org

Table 3: Key Steps in Palladium-Catalyzed C-N Coupling

| Step | Description |

|---|---|

| Oxidative Addition | Pd(0) reacts with Ar-X to form a Pd(II) complex. acs.org |

| Amine Coordination/Deprotonation | Amine coordinates to Pd(II) and is deprotonated by a base. |

| Reductive Elimination | The C-N bond is formed, yielding the product and regenerating Pd(0). uwindsor.ca |

Kinetic Analysis: Zero-Order Behavior and Product Inhibition

Zero-order kinetics can arise when a reactant is in a state or location where it can react, and this reactive fraction is constantly replenished from a larger, non-reactive pool. libretexts.orgbath.ac.uk It can also occur when one reactant is in large excess compared to others, or when a catalyst's active sites are saturated. libretexts.orgbath.ac.uk

Furthermore, product inhibition has been identified as a factor that can affect reaction kinetics. In some palladium-catalyzed arylations of anilines, the product can reversibly bind to the catalyst, leading to a decrease in the concentration of the active catalytic species and a subsequent reduction in the reaction rate. acs.org This was observed in the reaction of 4-bromo-tert-butylbenzene with aniline, where at low ligand concentrations, the reaction appeared to be first-order in the amine due to this reversible product inhibition. acs.org

Role of Ligands and Oxidative Addition Pathways

Ligands play a crucial role in palladium-catalyzed reactions by influencing the stability, reactivity, and selectivity of the catalyst. The nature of the ligand can determine the pathway of oxidative addition, a key step in many cross-coupling reactions. Oxidative addition involves the insertion of the palladium center into a carbon-halogen or carbon-hydrogen bond, leading to a change in the oxidation state of the metal. wordpress.com This process is generally favored for electron-rich, coordinatively unsaturated metal centers. wordpress.com

The oxidative addition of aryl bromides to palladium(0) complexes bearing chelating phosphine ligands like BINAP and DPPF has been shown to be the turnover-limiting step in amination reactions. acs.org The rate of this step can be inversely dependent on the concentration of free ligand, indicating that ligand dissociation from the palladium(0) complex is required before oxidative addition can occur. acs.org At high concentrations of the aryl bromide, the rate can become dependent solely on the rate of ligand dissociation. acs.org

Interestingly, the oxidative addition of aryl halides to palladium(0) is not always irreversible. The reverse reaction, reductive elimination of a carbon-halogen bond, has been observed, particularly with bulky phosphine ligands. scholaris.ca This reversibility can be exploited in novel catalytic cycles, such as the carbohalogenation of alkenes. scholaris.ca

In the context of C-H activation, ligands are instrumental in facilitating the cleavage of otherwise inert C-H bonds. S,O-ligands have been found to be highly effective in promoting the palladium-catalyzed C-H olefination of non-directed arenes. rsc.org Mechanistic studies suggest that these ligands promote the formation of cationic palladium species that are more reactive in the C-H activation step. rsc.org

Mechanisms of C-H Olefination in Aniline Derivatives

The direct C-H olefination of aniline derivatives represents a powerful and atom-economical method for the synthesis of complex molecules. acs.orgnih.gov The regioselectivity of this transformation, particularly the preference for the para-position, is a subject of intensive mechanistic investigation. acs.orgnih.gov

Electrophilic Palladation vs. Base-Assisted Internal Electrophilic Substitution

Two primary mechanisms are often considered to explain the C-H activation step in the palladium-catalyzed olefination of anilines: electrophilic palladation and base-assisted internal electrophilic substitution (BIES). acs.orgacs.orgresearchgate.net

The electrophilic palladation mechanism involves the attack of an electrophilic palladium species on the electron-rich aromatic ring of the aniline, forming a Wheland-type intermediate. acs.orgacs.org Subsequent deprotonation, often considered the rate-limiting step, regenerates the aromatic system and leads to the palladated intermediate. acs.orgacs.org

The base-assisted internal electrophilic substitution (BIES) mechanism, also referred to as concerted metalation-deprotonation (CMD), involves a concerted process where the C-H bond is cleaved with the assistance of a base. acs.orgacs.orgnih.gov This base can be an external additive or a ligand coordinated to the palladium center. nih.govub.edu This pathway avoids the formation of a discrete high-energy Wheland intermediate. nih.gov

Distinguishing between these two mechanisms can be challenging, and in some cases, both pathways may be operative. acs.orgacs.orgresearchgate.net Competition experiments often show that more electron-rich anilines react faster, which is consistent with both an electrophilic attack on the aromatic ring and a BIES mechanism where the aniline acts as a nucleophile. acs.orgacs.org

Rate-Limiting Steps and Ligand Effects on C-H Cleavage

Kinetic isotope effect (KIE) studies are a valuable tool for identifying the rate-limiting step of a reaction. In the palladium-catalyzed C-H olefination of aniline derivatives, significant primary KIE values (kH/kD > 1) are often observed, indicating that the cleavage of the C-H bond is the turnover-limiting step. nih.govacs.orgresearchgate.netacs.org This has been observed in reactions both with and without specialized ligands. nih.govacs.org

Ligands can significantly influence the rate and mechanism of C-H cleavage. For instance, the use of an S,O-ligand in the para-selective C-H olefination of anilines was found to accelerate the reaction. nih.govacs.org While the C-H cleavage remained the rate-limiting step in the presence of the ligand, the magnitude of the KIE was slightly reduced, suggesting a possible change in the transition state of the C-H activation step. nih.govacs.org It has been proposed that the S,O-ligand facilitates the formation of more reactive cationic palladium species, which accelerates the C-H activation. rsc.org

In some systems, the ligand can also play a role in directing the regioselectivity of the C-H functionalization. For example, the use of specific amino acid-derived ligands has been shown to switch the selectivity from the expected para-position to the ortho-position in the olefination of tertiary anilines. acs.org

Mechanistic Studies of Sulfenoamination Catalysis

Sulfenoamination reactions, which involve the addition of a sulfur and a nitrogen atom across a double bond, are powerful methods for the synthesis of nitrogen-containing heterocycles. acs.orgacs.org Mechanistic studies have focused on understanding how catalysts activate the sulfenylating agents and control the stereochemistry of the reaction.

Activation of Sulfenylating Agents

In Lewis base-catalyzed enantioselective sulfenoamination, the activation of the sulfenylating agent is a key step. acs.orgresearchgate.net The proposed catalytic cycle often begins with the activation of an achiral sulfenylating agent by the chiral Lewis base catalyst. acs.orgillinois.edu This can be further enhanced by the presence of a Brønsted acid co-catalyst. acs.orgacs.org

The Lewis base catalyst, such as a chiral selenophosphoramide, reacts with the sulfenylating agent to form a chiral sulfenylating complex. acs.orgacs.org This complex then transfers a sulfenium ion to the alkene, forming a stereodefined thiiranium ion intermediate. acs.org The subsequent intramolecular attack of a pendant nitrogen nucleophile, such as a tosylamide or an aniline, on the thiiranium ion leads to the formation of the desired heterocyclic product with high enantioselectivity. acs.orgacs.org The specific nature of the sulfenylating agent can be tuned to control the reactivity and selectivity of the process. researchgate.net

Stereocontrol in C-N and C-S Bond Formation

The stereocontrolled formation of both carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds in a single transformation is a significant challenge in synthetic chemistry. Research has demonstrated that catalytic, enantioselective, intramolecular sulfenoamination of alkenes can be achieved with aniline nucleophiles. researchgate.net This methodology allows for the synthesis of important benzoannulated nitrogen-containing heterocycles like indolines, tetrahydroquinolines, and tetrahydrobenzazepines with high levels of enantioselectivity. researchgate.net

The process utilizes a chiral, Lewis basic selenophosphoramide catalyst in conjunction with a Brønsted acid co-catalyst. researchgate.net This dual catalytic system activates an achiral sulfenylating agent, such as (2,6-diisopropylphenyl)thiophthalimide (PhthSAryl), facilitating a stereodetermining capture of the resulting thiiranium ion by the tethered aniline nucleophile. researchgate.net The specific stereochemical outcome is dependent on the substrate, with the rate-determining step being either the formation of the thiiranium ion or its subsequent capture by the aniline. researchgate.net The versatility of this method is highlighted by its ability to form various ring sizes based on the length of the alkene-containing tether on the aniline substrate. researchgate.net

Table 1: Enantioselective Synthesis of N-Heterocycles via Intramolecular Sulfenoamination with Anilines researchgate.net

| Starting Material Type | Product Heterocycle | Enantioselectivity (% ee) |

| Aniline with tethered alkene | Indolines | High to Excellent |

| Aniline with tethered alkene | Tetrahydroquinolines | High to Excellent |

| Aniline with tethered alkene | Tetrahydrobenzazepines | High to Excellent |

This table illustrates the outcomes of a catalytic, enantioselective, intramolecular sulfenoamination reaction using a chiral selenophosphoramide catalyst.

Metal-Free Conditions and Radical Pathways in Related Aryl Chalcogenide Formations

Transition-metal-free approaches for the synthesis of unsymmetrical aryl chalcogenides (sulfides, selenides, and tellurides) have been developed, often proceeding through radical pathways. A prominent strategy involves the use of arylhydrazines as precursors to aryl radicals. nih.govmdpi.com In these reactions, the arylhydrazine is typically deprotonated with a base, such as triethylamine (B128534) (Et3N), and subsequently oxidized by air to generate an aryl radical. mdpi.comchemrevlett.com

This aryl radical can then undergo a bimolecular homolytic substitution (SH2) reaction at the chalcogen atom of a diaryl dichalcogenide (e.g., disulfides, diselenides, ditellurides). mdpi.com This step forms the desired unsymmetrical diaryl chalcogenide and a chalcogenyl radical, which can continue the radical chain process. The use of radical scavengers like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) has been shown to inhibit these reactions, providing evidence for the radical mechanism. chemrevlett.com This method is valued for its mild conditions, avoidance of transition-metal catalysts, and tolerance of a wide range of functional groups on both the arylhydrazine and the diaryl dichalcogenide. mdpi.comchemrevlett.com

Table 2: Metal-Free Synthesis of Unsymmetrical Diaryl Chalcogenides from Arylhydrazines mdpi.comchemrevlett.com

| Aryl Radical Source | Chalcogen Source | Product Type | Key Reagents | Proposed Mechanism |

| Arylhydrazine Hydrochloride | Diaryl Disulfide | Unsymmetrical Diaryl Sulfide | Base (e.g., Cs2CO3), Oxidant (e.g., TBHP) | Radical Pathway |

| Arylhydrazine Hydrochloride | Diaryl Diselenide | Unsymmetrical Diaryl Selenide | Base (e.g., Et3N), Air (Oxidant) | Radical SH2 |

| Arylhydrazine Hydrochloride | Diaryl Ditelluride | Unsymmetrical Diaryl Telluride | Base (e.g., Et3N), Air (Oxidant) | Radical SH2 |

This table summarizes the general conditions for the metal-free synthesis of various aryl chalcogenides via radical pathways involving arylhydrazines.

Radical Processes in Aniline Synthesis from Phenols

The conversion of abundant phenol (B47542) feedstocks into valuable anilines represents an important transformation in chemical synthesis. scispace.comnih.gov Radical-mediated processes have been developed to achieve this conversion, circumventing the need for traditional methods like nitration-reduction sequences or transition-metal-catalyzed couplings. scispace.com One such approach involves a deoxygenative N-centered radical substitution. scispace.comnih.gov

In this methodology, the phenol is first converted to an O-aryl hydroxamic acid derivative. scispace.com The key step involves the generation of an N-centered amidyl radical from this precursor through deoxygenation, a process that can be mediated by reagents like triethyl phosphite (B83602) in the presence of a radical initiator. scispace.com This N-centered radical then undergoes an intramolecular addition to the aromatic ring. The resulting intermediate proceeds through a Smiles-type rearrangement, which ultimately leads to the formation of the corresponding aniline after a final hydrolysis step. scispace.com This radical-based strategy is notable for its tolerance of various steric and electronic properties on the phenol substrate and for providing a formal synthesis of anilines from phenols. scispace.comnih.govresearchgate.net The entire sequence can be performed in a few high-yielding steps without the need for chromatographic purification. scispace.com

Table 3: Overview of Radical-Mediated Aniline Synthesis from Phenols scispace.com

| Step | Description | Key Reagents | Intermediate/Species |

| 1 | Phenol Functionalization | Hydroxamic Acid | O-Aryl Hydroxamate |

| 2 | Radical Generation | Triethyl Phosphite, Radical Initiator | N-Centered Amidyl Radical |

| 3 | Cyclization/Rearrangement | - | Radical Adduct, Smiles Rearrangement Intermediate |

| 4 | Product Formation | Hydrolysis | Aniline |

This table outlines the key stages in the formal synthesis of anilines from phenols via a deoxygenative N-centered radical substitution pathway.

Applications of 4 Phenylthio Aniline and Its Derivatives in Advanced Materials and Chemistry

Role in Organic Synthesis as a Versatile Building Block

4-(Phenylthio)aniline serves as a crucial intermediate in organic synthesis, providing a scaffold for the construction of more complex molecules. Its synthesis is often achieved through transition-metal-catalyzed carbon-sulfur (C–S) bond formation. For instance, the reaction of 4-iodoaniline (B139537) with sodium benzenethiolate (B8638828) using a palladium(I)-iodo dimer catalyst can produce this compound in high yields under relatively mild conditions. Another efficient method involves the sulfenylation of aniline (B41778) with ethyl phenylsulfinate in water, utilizing tetrabutylammonium (B224687) iodide (TBAI) as a phase-transfer catalyst at room temperature.

The presence of both an amino group and a phenylthio group allows for a range of chemical transformations. The amino group can undergo reactions typical of anilines, while the phenylthio group can be oxidized to sulfoxides and sulfones. ontosight.ai This dual reactivity makes it a valuable precursor for creating a diverse array of compounds, including those with applications in medicinal chemistry and materials science. ontosight.ai For example, it is a key component in the synthesis of heterocyclic compounds like benzimidazoles and quinoxalines.

Applications in Polymer Chemistry and Materials Science

The distinct properties of this compound and its derivatives have led to their use in polymer chemistry and the broader field of materials science. bldpharm.combldpharm.com These applications range from the creation of functional polymers to the development of materials with specialized optical and electronic properties.

Functional Monomers and Polymer Additives

This compound and its related structures can be incorporated into polymers as either functional monomers or additives. ambeed.com When used as a monomer, the aniline moiety can be polymerized, often through oxidative coupling, to form polyaniline-type structures. google.comresearchgate.net The presence of the phenylthio substituent can modify the properties of the resulting polymer, influencing its solubility, processability, and electronic characteristics.

As an additive, this compound can be blended with other polymers to impart specific functionalities. ambeed.comgoogle.comfluorochem.co.uk For instance, derivatives of this compound can act as antioxidants or light stabilizers in various polymer formulations. ambeed.com The sulfur-containing group can play a role in processes like vulcanization, which is used to strengthen rubber and other polymeric materials. nih.gov

Development of Optoelectronic Materials

The electronic nature of the phenylthio group makes this compound and its derivatives particularly interesting for applications in optoelectronics. eurjchem.comsmolecule.com These compounds have been investigated for their potential use in devices that interact with light, such as solar cells and nonlinear optical systems.

A notable application of this compound derivatives is in the field of dye-sensitized solar cells (DSSCs). eurjchem.comresearchgate.netacs.orggrafiati.com In these devices, a dye molecule absorbs light and injects an electron into a semiconductor material, generating an electric current. epjap.orgdiva-portal.org A derivative of particular interest is 4-(phenylthio)phthalonitrile (B1593587). eurjchem.comresearchgate.networldscientific.com Theoretical studies using Density Functional Theory (DFT) have shown that 4-(phenylthio)phthalonitrile possesses electronic and optical properties that make it a promising candidate for use as a dye sensitizer (B1316253) in DSSCs, potentially leading to good conversion efficiencies. eurjchem.comresearchgate.net The introduction of the phenylthio group can influence the absorption spectrum and energy levels of the dye, which are critical parameters for efficient solar cell performance. acs.orgworldscientific.com

| Compound | Application | Key Findings | Reference |

|---|---|---|---|

| 4-(Phenylthio)phthalonitrile | Dye Sensitizer for Solar Cells (DSSC) | DFT studies suggest good conversion efficiency due to its electronic and optical properties. The absorption bands are assigned to n→π* transitions. | eurjchem.comresearchgate.net |

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. This property is crucial for applications like frequency conversion and optical switching. researchgate.net Derivatives of this compound have been explored for their NLO properties. eurjchem.comgrafiati.com

For example, 4-Chloro-2-nitro-1-(phenylthio)benzene has been grown as an organic nonlinear optical single crystal. smolecule.com The presence of both electron-donating (phenylthio) and electron-withdrawing (nitro) groups can lead to a large molecular hyperpolarizability, a key factor for NLO activity. researchgate.net Theoretical calculations on 4-(phenylthio)phthalonitrile also indicate potential for NLO applications due to its polarizability and hyperpolarizability characteristics. eurjchem.com

| Compound | Application | Key Findings | Reference |

|---|---|---|---|

| 4-Chloro-2-nitro-1-(phenylthio)benzene | Nonlinear Optical (NLO) Single Crystals | Grown as a single crystal with a monoclinic structure, showing thermal stability up to 115°C and exhibiting second harmonic generation efficiency. | smolecule.com |

| 4-(Phenylthio)phthalonitrile | Nonlinear Optical (NLO) Material | DFT studies indicate significant polarizability and hyperpolarizability, suggesting potential for NLO applications. | eurjchem.com |

The introduction of a phenylthio group can also influence the fluorescence and other photophysical properties of a molecule. acs.orgrsc.orggoogle.comresearchgate.netthieme-connect.com Derivatives of this compound have been synthesized and studied for their potential as fluorescent dyes. rsc.orgsci-hub.seresearchgate.net

For instance, N,N-Diphenyl-4-(2-(phenylthio)vinyl)aniline has been synthesized and characterized. rsc.org The photophysical properties of such donor-π-acceptor (D–π–A) compounds are of great interest. The vinyl sulfide (B99878), sulfoxide (B87167), and sulfone derivatives exhibit absorption in the UV-A region and their fluorescence quantum yields are influenced by the oxidation state of the sulfur atom. rsc.org The study of these properties is essential for designing new fluorescent probes and materials for applications in sensing and imaging. researchgate.netthieme-connect.comresearchgate.net

| Compound Derivative | Key Photophysical Properties | Reference |

|---|---|---|

| N,N-Diphenyl-4-(2-(phenylthio)vinyl)aniline | Exhibits fluorescence with properties influenced by the vinyl sulfide group. | rsc.org |

| 1,4-Naphthoquinones with phenylsulfanyl moiety | Some derivatives are cationic fluorescent dyes that can be used for visualizing cellular processes like apoptosis. | sci-hub.se |

Precursor for Specialized Dye and Pigment Formulations

This compound serves as a crucial intermediate in the formulation of specialized dyes and pigments, primarily due to the reactivity of its primary aromatic amine group and the influence of the phenylthio substituent on the chromophoric system. evitachem.com The aniline moiety allows for diazotization, a key reaction in the synthesis of a vast class of colorants known as azo dyes. unb.caontosight.ai

The general synthesis of azo dyes from an aniline derivative like this compound involves a two-step process. unb.cacuhk.edu.hk The first step is the diazotization of the aniline, where it reacts with a source of nitrous acid (typically sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5°C) to form a diazonium salt. The second step is the coupling reaction, where the diazonium salt acts as an electrophile and reacts with a coupling agent, which is an electron-rich aromatic compound such as a phenol (B47542), naphthol, or another aniline derivative. cuhk.edu.hkplantarchives.orgijirset.com

Research has demonstrated the synthesis of various azo dyes using aniline derivatives as the diazo component. For instance, new azo compounds have been prepared by reacting diazonium salts of various aniline derivatives with coupling components like 4,4'-(2,2,2-trichloroethane-1,1-diyl)bis(chlorobenzene) derivatives. plantarchives.org These reactions typically yield colored powders with varying shades depending on the specific reactants used. plantarchives.org

The following table details the synthesis and properties of representative azo dyes derived from aniline precursors, illustrating the general methodology applicable to this compound.

Table 1: Synthesis and Properties of Azo Dyes from Aniline Derivatives

| Diazo Component (Aniline Derivative) | Coupling Component | Resulting Dye | Physical Appearance | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|

| 4-Chloroaniline (B138754) | 2,2,2-trichloro-1-(4-chlorophenyl)-1-(p-tolyl)ethane | 2-chloro-4-((2-chloro-5-(2,2,2-trichloro-1-(4-chlorophenyl)ethyl)phenyl)diazenyl)phenol | Brown powder | 72 | 159-160 |

| 4-Methylaniline | 2,2,2-trichloro-1-(4-chlorophenyl)-1-(p-tolyl)ethane | 4-((2-methyl-5-(2,2,2-trichloro-1-(p-tolyl)ethyl)phenyl)diazenyl)phenol | Brown powder | 67 | 157-158 |

| 4-Methoxyaniline | 2,2,2-trichloro-1-(4-chlorophenyl)-1-(p-tolyl)ethane | 4-((4-methoxy-2-methyl-5-(2,2,2-trichloro-1-(p-tolyl)ethyl)phenyl)diazenyl)phenol | Brown powder | 65 | 152-154 |

Data sourced from synthesis of new azo dyes derived from 4,4'-(2,2,2-trichloroethane-1,1-diyl)-bis(chlorobenzene). plantarchives.org

Furthermore, derivatives of this compound, such as 4-(phenylthio)phthalonitrile, have been investigated for their potential in advanced applications like dye-sensitized solar cells (DSSCs). researchgate.neteurjchem.com In this context, the molecule acts as an organic dye sensitizer. Theoretical studies using Density Functional Theory (DFT) have been employed to analyze the geometries, electronic structures, and optical properties of such dye sensitizers. researchgate.neteurjchem.com These studies are crucial for predicting the efficiency of light absorption and electron transfer, which are key processes in the functioning of a solar cell. researchgate.net

In a related area, Schiff bases containing azobenzene (B91143) moieties have been synthesized using 2-(phenylthio)aniline (B115240) as a starting material. mdpi.com The synthesis involved diazotizing the 2-(phenylthio)aniline and coupling it with salicylic (B10762653) aldehyde to form an azo compound with an aldehyde group. This intermediate was then reacted with another aniline to form the final azobenzene Schiff base, which has applications as a ligand and dye. mdpi.com This synthetic route highlights the versatility of phenylthio-substituted anilines in creating complex chromophoric systems.

The following table outlines the reactants used in the synthesis of an azobenzene Schiff base, demonstrating the multi-step process that can be initiated from a phenylthioaniline precursor.

Table 2: Reactants for Synthesis of an Azobenzene Schiff Base

| Step | Reactant 1 | Reactant 2 | Reagent(s) | Intermediate/Product |

|---|---|---|---|---|

| 1. Diazotization & Coupling | 2-(Phenylthio)aniline | Salicylic aldehyde | Hydrochloric acid, Sodium nitrite | Azo compound with aldehyde moiety |

| 2. Schiff Base Formation | Azo compound with aldehyde moiety | Aniline | Acetic acid, Methanol | Azobenzene Schiff base |

Data sourced from a study on azobenzene-containing Schiff bases. mdpi.com

Medicinal Chemistry Research on 4 Phenylthio Aniline Derivatives

Investigation of Biological Activities of Derivatives

The core structure of 4-(phenylthio)aniline serves as a versatile template for developing new pharmacologically active compounds. By modifying the aniline (B41778) nitrogen, the phenyl rings, or the thioether linkage, scientists have been able to modulate the molecule's properties to target various biological pathways involved in a range of diseases.

Derivatives of this compound have been synthesized and evaluated for their potential to combat inflammation. In one study, several N-acyl derivatives of 4-phenylthioaniline were created and tested for their anti-inflammatory effects. nih.gov The research involved both in vivo assays, such as the carrageenan-induced rat foot edema test, and in vitro assays measuring the inhibition of prostaglandin (B15479496) synthesis. nih.gov One notable compound, bearing a propanoic acid substituent and a p-chlorobenzoyl group, demonstrated a significant 79% reduction in edema in the in vivo model. nih.gov Conversely, other derivatives, specifically benzyl (B1604629) alcohols, were found to inhibit prostaglandin synthesis in vitro, though they were inactive in the in vivo tests. nih.gov This was hypothesized to be due to their oxidation into inactive benzoic acids within the biological system. nih.gov The general class of sulfur-containing heterocyclic compounds, to which these derivatives belong, is recognized for its potential anti-inflammatory activity.

The development of this compound derivatives has shown considerable promise in the field of oncology. Research has demonstrated that these compounds can act as potent inhibitors of key targets in cancer progression. For instance, certain anilino-1,4-naphthoquinones derived from the this compound structure have been identified as powerful inhibitors of the epidermal growth factor receptor (EGFR), a protein often implicated in tumor growth. These derivatives displayed impressive inhibitory concentrations (IC50) ranging from 3.96 to 18.64 nM.

Further studies have expanded the scope of anti-cancer applications. A novel quinoline-hydrazide scaffold incorporating a phenylthio group was identified as a promising lead compound against neuroblastoma and breast adenocarcinoma cells. mdpi.com Additionally, the strategic placement of a phenylthio group on purine (B94841) derivatives was found to enhance their inhibitory effect against the HER2 receptor, another critical target in certain types of breast cancer. rsc.org Other related structures, such as sulfenylated 2-phenylimidazo[1,2-a]pyridines, have also shown good to excellent activity against a variety of human cancer cell lines, including those of the liver, breast, lung, and prostate.

| Derivative Class | Cancer Target/Model | Key Findings | Citation |

|---|---|---|---|

| Anilino-1,4-naphthoquinones | Epidermal Growth Factor Receptor (EGFR) | Potent inhibition with IC50 values of 3.96–18.64 nM. | , |

| Quinoline-hydrazide with phenylthio group | Neuroblastoma & Breast Adenocarcinoma Cell Lines | Identified as a novel anti-cancer lead compound. | mdpi.com |

| Purine derivatives | HER2 Receptor | Substitution with a phenylthio group enhanced inhibitory activity. | rsc.org |

| Sulfenylated 2-phenylimidazo[1,2-a]pyridines | Various Human Cancer Cell Lines (Liver, Breast, Lung, etc.) | Demonstrated good to excellent anti-cancer activity. |

The antimicrobial potential of this compound derivatives has been a subject of significant research interest. Studies have revealed that these compounds can exhibit notable antibacterial activity, particularly against Gram-positive bacteria. Certain derivatives have shown effectiveness against strains like Staphylococcus aureus and Bacillus subtilis, with reported minimum inhibitory concentrations (MICs) as low as 16 µg/mL. Their activity against Gram-negative bacteria, however, appears to be less pronounced, suggesting a degree of selectivity. The lipophilicity endowed by the phenylthio group is thought to aid in penetrating the bacterial cell membrane.

Research into related structures has yielded further insights. New tetracyclic quinobenzothiazine derivatives have been tested against reference and multi-drug resistant strains of Staphylococcus aureus and Enterococcus faecalis, as well as against mycobacterial species, showing that structural modifications can lead to high activity across a spectrum of microbes. nih.gov The incorporation of a thiadiazole moiety into fluoro benzothiazole (B30560) structures, which are related to anilines, has also been explored as a strategy to develop new antimicrobial agents.

A particularly promising area of research for this compound derivatives is in the development of new treatments for tuberculosis (TB), a disease caused by Mycobacterium tuberculosis (MTB). The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of MTB has created an urgent need for novel antitubercular agents. nih.gov

Scientists have synthesized and evaluated series of this compound derivatives for their ability to inhibit the growth of M. tuberculosis. A notable study focused on bicyclic [2-(2,4-dimethylphenylthio)phenyl] aniline analogues. ias.ac.inias.ac.in These compounds were tested in vitro against the H37Ra strain of M. tuberculosis in both its actively replicating and dormant states. ias.ac.inias.ac.in The dormant state is of particular clinical importance as it is often resistant to conventional antibiotics. The derivatives exhibited a wide range of potencies, with minimum inhibitory concentrations (MIC90) ranging from as low as 0.05 µg/mL to over 30 µg/mL. ias.ac.inias.ac.in

Other research efforts have explored different structural modifications. One study developed derivatives designed to have dual-action mechanisms to overcome drug resistance, achieving potent activity against both drug-susceptible and MDR-TB strains, with MICs as low as ≤0.25 μM. rsc.org Another series, phenoxy alkyl benzimidazoles, which share structural similarities, also demonstrated antitubercular activity in the nanomolar range and were effective under starvation conditions, a model used to simulate dormancy. nih.gov

| Derivative Class | MTB Strain/Condition | Potency (MIC) | Citation |

|---|---|---|---|

| Bicyclic [2-(2,4-dimethylphenylthio)phenyl] aniline analogues | MTB H37Ra (Active & Dormant) | 0.05 to >30 µg/mL | ias.ac.in, ias.ac.in |

| Diphenyl (thio)ethers and biphenyl (B1667301) analogues | Drug-susceptible & MDR-TB | ≤0.25 μM | rsc.org |

| Phenoxy alkyl benzimidazoles (PABs) | MTB (including under starvation) | Low nanomolar range | nih.gov |

To assess the efficacy of these compounds in a more biologically relevant context, researchers often use in vitro infection models. The THP-1 human monocytic cell line is a widely used model because these cells can be differentiated into macrophages, which are the primary host cells for M. tuberculosis. frontiersin.org

In the study of bicyclic [2-(2,4-dimethylphenylthio)phenyl] aniline analogues, the four most potent compounds identified from in vitro screening were advanced to an ex vivo evaluation using a THP-1 infection model. ias.ac.inias.ac.inncl.res.in The results were significant, as the compounds demonstrated notable antitubercular activity within the infected macrophages. ias.ac.inias.ac.inncl.res.in This step is crucial in drug discovery as it provides an indication of a compound's ability to reach its target within a host cell and exert its effect. The selectivity of these active compounds was also assessed by testing their cytotoxicity against the THP-1 cells, as well as against MCF-7 and HeLa cell lines, to ensure that their primary effect was on the bacteria and not the host cells. ias.ac.inias.ac.in

Antitubercular Activity Studies

Selectivity Index and Cytotoxicity against Mammalian Cell Lines

The evaluation of the selective toxicity of this compound derivatives is a critical step in assessing their therapeutic potential. This involves determining their cytotoxicity against various cancer cell lines and comparing it to their effects on normal, non-cancerous mammalian cells to establish a selectivity index (SI). A higher SI value indicates a greater preference for killing cancer cells over healthy cells, a desirable characteristic for any potential anticancer agent. sci-hub.se

Research has shown that certain bicyclic [2-(2,4-dimethylphenylthio)phenyl] aniline analogues exhibit significant antitubercular activity. To assess their safety profile, these compounds were evaluated for cytotoxicity against human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and THP-1 (monocytic leukemia), as well as normal cell lines. ias.ac.inias.ac.in The selectivity index is often calculated as the ratio of the IC50 (the concentration at which 50% of cells are inhibited) for a normal cell line to the IC50 for a cancer cell line. nih.gov Compounds with SI values greater than 2 are generally considered to be more selective towards cancer cells. sci-hub.se